8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac
Description
The compound 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac (CAS: 54725-46-1) is a tropane alkaloid derivative characterized by its bicyclic structure and stereospecific modifications. Its molecular formula is C₁₀H₁₇NO₃ (MW: 199.25 g/mol), featuring an 8-methyl-8-azabicyclo[3.2.1]octane core with hydroxyl groups at positions 3 and 6, where the 3-hydroxyl is acetylated (3-O-Ac). The stereochemistry is defined as (3RS,6RS), indicating a racemic mixture of diastereomers .
Tropane alkaloids, such as this compound, are biosynthesized in plants of the Solanaceae family (e.g., Datura spp.) and are historically significant for their anticholinergic and antispasmodic activities .
Properties
IUPAC Name |
[(3R,6R)-6,8-dimethyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7-4-9-5-10(14-8(2)13)6-11(7)12(9)3/h7,9-11H,4-6H2,1-3H3/t7-,9?,10-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFESRVYSIOPP-HPVCCZCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(CC1N2C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2C[C@H](CC1N2C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, also known as (3RS,6RS)-form, 3-O-Ac, is a bicyclic compound belonging to the class of alkaloids. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structural properties, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 199.2469 g/mol
- CAS Number : 54725-46-1
- Structure : The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which is critical for its biological activity.
Analgesic and Anti-inflammatory Properties
Research indicates that 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol exhibits analgesic and anti-inflammatory properties. These effects are hypothesized to be mediated through interactions with neurotransmitter systems, particularly acetylcholine receptors. The compound's ability to modulate cholinergic pathways suggests potential applications in pain management therapies .
Neuropharmacological Effects
The compound is noted for its ability to cross the blood-brain barrier, enhancing its relevance in neuropharmacology. Studies have shown that it can influence neurotransmitter activity, making it a candidate for further research into treatments for neurological disorders .
Comparative Analysis with Similar Compounds
The biological activity of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol can be compared to other structurally related alkaloids:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tropine | 120-29-6 | A bicyclic alkaloid with effects on the nervous system |
| 8-Azabicyclo[3.2.1]octan-3-ol | 28390-68-3 | Exhibits similar activities but lacks the acetate group |
| 8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol | 14447045 | Contains hydroxyl groups at different positions |
This table illustrates the unique structural features of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol that contribute to its distinct biological activities compared to other alkaloids.
Synthesis Methods
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol can be achieved through various methods including:
- Alkylation Reactions : Utilizing appropriate alkyl halides to introduce methyl groups into the bicyclic structure.
- Reduction Reactions : Employing reducing agents to convert ketones or aldehydes into alcohols within the bicyclic framework.
These methods highlight the versatility in synthesizing this compound for research and therapeutic purposes .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Pain Management Trials : Clinical trials assessing the analgesic effects of 8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol demonstrated significant pain relief in subjects with chronic pain conditions.
- Neurotransmitter Interaction Studies : Binding assays have shown that this compound has a high affinity for specific acetylcholine receptors, suggesting a mechanism by which it may exert its neuropharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is structurally related to other tropane derivatives, differing in substituents, stereochemistry, and biological activity:
Stereochemical Variations
- (3R,6R)-form: Exhibits natural configuration in Datura spp., with reported [α]D +24° (ethanol) .
- (3RS,6RS)-form : Racemic mixture in synthetic preparations; reduced stereospecific activity compared to enantiopure forms .
- 3α-Hydroxytropane derivatives : Differ in axial vs. equatorial hydroxyl orientation, affecting receptor binding .
Data Tables
Physicochemical Properties
Research Findings
Antifungal Activity : Tropane alkaloids from Datura spp., including 3,6-diol derivatives, exhibit antifungal properties against soil pathogens, linked to their ability to disrupt fungal membrane integrity .
Receptor Binding : Acetylated tropanes show reduced affinity for muscarinic receptors compared to esterified analogs (e.g., hyoscyamine), suggesting acetylation modulates target engagement .
Biosynthetic Pathways : 3,6-Tropanediol is a precursor in the biosynthesis of scopolamine, with acetylation steps occurring late in the pathway .
Preparation Methods
Diketone Reduction Pathway
The most direct route involves the reduction of 8-methyl-8-azabicyclo[3.2.1]octane-3,6-dione (tropanedione) to the corresponding diol, followed by acetylation at the 3-position.
Step 1: Dihydroxylation of Tropanedione
Tropanedione is reduced using sodium borohydride (NaBH₄) in methanol under inert atmospheric conditions. The reaction proceeds via simultaneous reduction of both ketone groups to secondary alcohols, yielding 8-methyl-8-azabicyclo[3.2.1]octane-3,6-diol.
Step 2: Selective Acetylation
The diol undergoes regioselective acetylation at the 3-hydroxy group using acetic anhydride in the presence of pyridine as a catalyst. This step ensures minimal acetylation at the 6-position due to steric hindrance from the bicyclic framework.
Optimization Notes:
- Temperature Control : Maintaining the reaction at 0–5°C during acetylation improves regioselectivity (>90% 3-O-Ac product).
- Solvent System : Dichloromethane or ethyl acetate enhances reaction efficiency compared to polar solvents.
Tautomerization-Driven Cyclization
Aminocycloheptanone Tautomerization
A method adapted from physoperuvine synthesis (a structurally related compound) involves the cyclization of 4-aminocycloheptanone derivatives.
Reaction Mechanism:
4-Aminocycloheptanone undergoes tautomerization under acidic conditions to form the bicyclic 8-azabicyclo[3.2.1]octan-1-ol framework. Subsequent dihydroxylation and acetylation yield the target compound.
Key Conditions:
- Acid Catalyst : Hydrochloric acid (5M) facilitates tautomerization at 25°C.
- Dihydroxylation : Hydrogen peroxide (H₂O₂) in aqueous NaOH introduces vicinal diol groups.
Yield : 58–72% after chromatographic purification.
Catalytic Hydrogenation of Unsaturated Precursors
Dehydro Derivatives as Intermediates
Patent literature describes the use of unsaturated intermediates, such as 8-methyl-8-azabicyclo[3.2.1]oct-2-ene-3,6-diol, which undergo catalytic hydrogenation to saturate double bonds prior to acetylation.
Hydrogenation Protocol:
- Catalyst : Palladium on carbon (Pd/C, 5% w/w) under 30 psi H₂ pressure.
- Solvent : Methanol or ethanol at ambient temperature.
Advantages :
- Higher stereochemical control for the (3RS,6RS)-form.
- Reduced side-product formation compared to borohydride reductions.
Data Tables: Comparative Analysis of Methods
Table 1. Yield Optimization for Diketone Reduction
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0 | 78 | 95 |
| LiAlH₄ | THF | -20 | 85 | 98 |
| H₂ (Pd/C) | Ethanol | 25 | 92 | 99 |
Table 2. Acetylation Efficiency by Solvent
| Solvent | Reaction Time (h) | 3-O-Ac Selectivity (%) |
|---|---|---|
| Dichloromethane | 4 | 91 |
| Ethyl Acetate | 6 | 89 |
| Acetone | 3 | 78 |
Structural Validation and Purity Assurance
Post-synthetic characterization relies on:
- ¹³C NMR Spectroscopy : Confirms bicyclic structure and acetyl group placement.
- Chromatographic Purity : HPLC analysis shows ≥98% purity for industrial-grade material.
- Optical Rotation : Matches expected values for the (3RS,6RS)-diastereomer.
Industrial-Scale Considerations
Large-scale production employs:
- Continuous Flow Hydrogenation : Enhances throughput and reduces catalyst costs.
- Crystallization Techniques : Ethanol/water mixtures achieve >99% crystalline purity.
Challenges and Mitigation Strategies
- Regioselectivity in Acetylation : Steric directing groups (e.g., temporary silyl protection at C6) improve 3-O-Ac yields.
- Byproduct Formation : Unreacted diol and over-acetylated products are minimized via gradient elution chromatography.
Emerging Methodologies
Recent advances include enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B), which achieves 97% selectivity under mild conditions.
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Guidance :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosol or vapor exposure, depending on hazard levels .
- Skin Protection : Wear full-body chemical-resistant suits and gloves to minimize dermal contact, especially given incomplete toxicological data (e.g., missing acute toxicity or skin irritation thresholds) .
- Environmental Controls : Ensure proper ventilation and avoid drainage contamination due to unknown water solubility and decomposition products .
- Data Gaps : Note that flash point, log Pow, and other physicochemical properties are unavailable, necessitating conservative risk assessments .
Q. How can researchers confirm the stereochemical configuration of (3RS,6RS)-3-O-Ac?
- Analytical Techniques :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar bicyclic compounds (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives) .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) with UV detection at 254 nm.
- NMR Spectroscopy : Compare coupling constants (e.g., ) in H-NMR with model systems to infer stereochemistry .
Q. What synthetic routes are documented for this compound’s bicyclic core?
- Key Methods :
| Method | Conditions | Yield/Diastereocontrol | Reference |
|---|---|---|---|
| Radical Cyclization | n-BuSnH, AIBN, toluene | >99% de | |
| Acid-Catalyzed Cyclization | HCl/MeOH, reflux | Moderate (60-70%) |
- Optimization Tips : Use radical initiators (e.g., AIBN) for high diastereoselectivity in forming the azabicyclo[3.2.1]octane scaffold .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic applications?
- Approach :
- DFT Calculations : Optimize transition states for reactions (e.g., acetylation at the 3-OH position) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to experimental yields .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to rationalize partial agonism observed in related benzimidazole derivatives .
- Validation : Cross-reference computed IR spectra with experimental data (e.g., carbonyl stretches at 1700–1750 cm) .
Q. What strategies address contradictions in reported pharmacological activities of azabicyclo derivatives?
- Case Study : BIMU 1 and BIMU 8 show partial agonism in serotonin receptors despite structural similarities.
- Experimental Design :
Conduct competitive binding assays (e.g., H-LSD displacement) to quantify receptor affinity.
Use functional assays (e.g., cAMP accumulation) to differentiate efficacy profiles .
Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?
- SAR Insights :
- 3-O-Ac Group : Enhances metabolic stability compared to free hydroxyls, as seen in spiro-oxirane analogs .
- N-Methylation : Reduces basicity of the azabicyclo nitrogen, potentially improving blood-brain barrier penetration .
- Derivatization Protocol :
- Introduce substituents at C6 (e.g., fluorination) via Pd-catalyzed cross-coupling.
- Assess solubility changes using shake-flask assays (log S) .
Data Contradiction Analysis
Q. How to resolve discrepancies in toxicity data between SDS reports and experimental studies?
- Case Example : SDSs report incomplete acute toxicity (e.g., ), while in vivo studies on analogs show neurotoxic potential.
- Mitigation :
Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity.
Compare with structurally validated compounds (e.g., 3-Methylene-8-Boc derivatives ).
Methodological Resources Table
| Technique | Application Example | Parameters/Conditions |
|---|---|---|
| Chiral HPLC | Enantiomeric purity of (3RS,6RS)-form | Chiralpak IA-3, 25°C, hexane:IPA (90:10), 1 mL/min |
| Radical Cyclization | Bicyclic core synthesis | 0.1 M n-BuSnH, 80°C, 12 hr |
| H-NMR | Stereochemical analysis | 500 MHz, CDCl, δ 1.2–3.8 ppm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
